molecular formula C11H12O3 B13311263 2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-one

2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13311263
M. Wt: 192.21 g/mol
InChI Key: UXKRTVAUPHNLHM-UHFFFAOYSA-N
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Description

2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the molecular formula C11H12O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Another approach includes the use of free radical cyclization cascades to construct the benzofuran ring .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-ethyl-5-methoxy-1-benzofuran-3-one

InChI

InChI=1S/C11H12O3/c1-3-9-11(12)8-6-7(13-2)4-5-10(8)14-9/h4-6,9H,3H2,1-2H3

InChI Key

UXKRTVAUPHNLHM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=C(O1)C=CC(=C2)OC

Origin of Product

United States

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